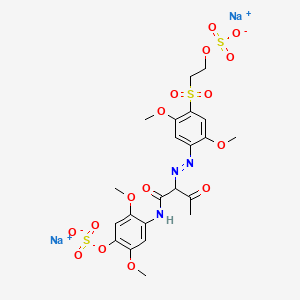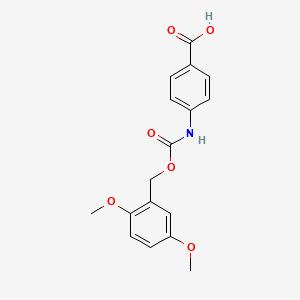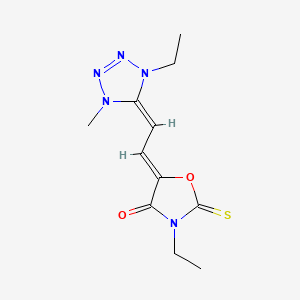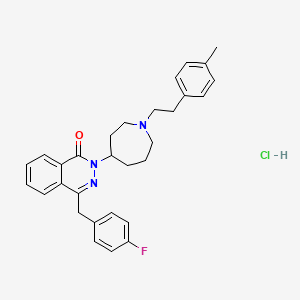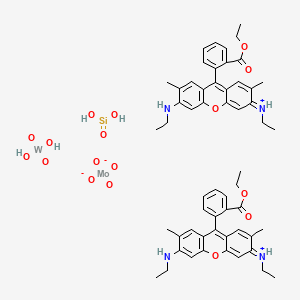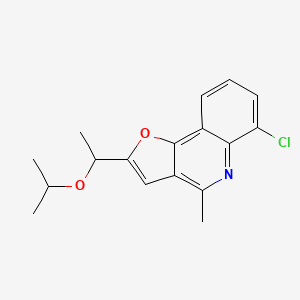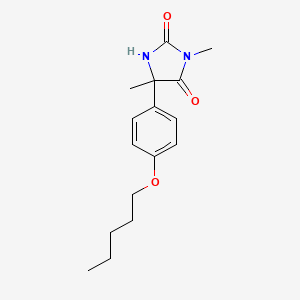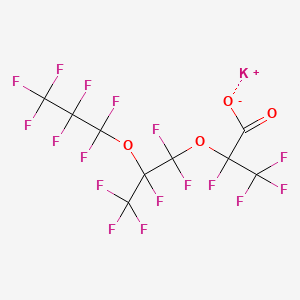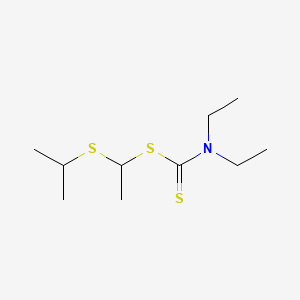
1-((1-Methylethyl)thio)ethyl diethylcarbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1-Methylethyl)thio)ethyl diethylcarbamodithioate is an organosulfur compound with the molecular formula C10H21NS3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a diethylcarbamodithioate group and a 1-methylethylthio group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-Methylethyl)thio)ethyl diethylcarbamodithioate typically involves the reaction of diethylamine with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction can be represented as follows:
CS2+HN(C2H5)2+NaOH→NaS2CN(C2H5)2+H2O
This reaction produces sodium diethylcarbamodithioate, which can then be further reacted with 1-chloro-2-methylpropane to yield the desired compound:
NaS2CN(C2H5)2+ClCH2CH(CH3)2→1−((1−Methylethyl)thio)ethyldiethylcarbamodithioate+NaCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-((1-Methylethyl)thio)ethyl diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can break the sulfur-sulfur bonds.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various substituted carbamodithioates.
Scientific Research Applications
1-((1-Methylethyl)thio)ethyl diethylcarbamodithioate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the production of rubber and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of 1-((1-Methylethyl)thio)ethyl diethylcarbamodithioate involves its interaction with molecular targets such as enzymes and proteins. The compound can form complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, its sulfur-containing groups can interact with thiol groups in proteins, leading to enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- Sodium diethylcarbamodithioate
- Thimerosal
- Propane, 1-[(1-methylethyl)thio]-
Comparison
1-((1-Methylethyl)thio)ethyl diethylcarbamodithioate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to sodium diethylcarbamodithioate, it has a more complex structure, leading to different reactivity and applications. Thimerosal, another sulfur-containing compound, is primarily used as a preservative, whereas this compound has broader applications in chemistry and biology.
Properties
CAS No. |
112165-11-4 |
|---|---|
Molecular Formula |
C10H21NS3 |
Molecular Weight |
251.5 g/mol |
IUPAC Name |
1-propan-2-ylsulfanylethyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C10H21NS3/c1-6-11(7-2)10(12)14-9(5)13-8(3)4/h8-9H,6-7H2,1-5H3 |
InChI Key |
FJCDHUATLNPAFN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)SC(C)SC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


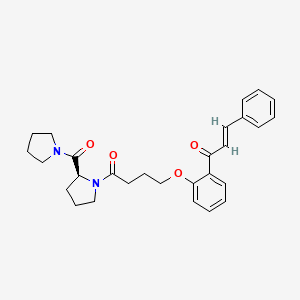
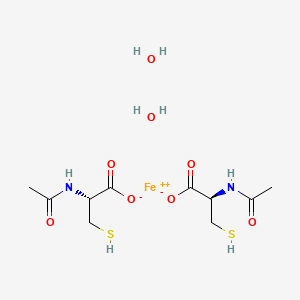
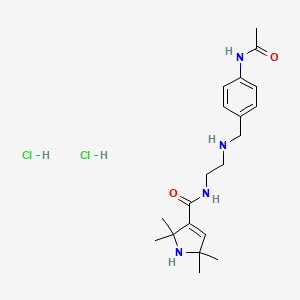
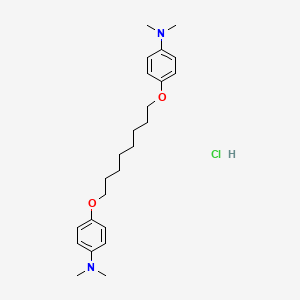

![1-[1,2-Dihydro-6-hydroxy-4-methyl-5-[[2-[(nonyloxy)carbonyl]phenyl]azo]-2-oxo-3-pyridyl]pyridinium chloride](/img/structure/B12718185.png)
